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Overview
Description
Lometrexol is a small molecule that belongs to the class of antifolate drugs. It is known for its ability to inhibit glycinamide ribonucleotide formyltransferase, an enzyme crucial for de novo purine synthesis. This compound has been investigated for its potential in treating various cancers, including lung cancer and solid tumors .
Preparation Methods
Lometrexol can be synthesized through several synthetic routes. One common method involves the reaction of specific precursors under controlled conditions to form the desired compound. The synthesis typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce Lometrexol . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Lometrexol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Lometrexol may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Lometrexol has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and the synthesis of purine nucleotides.
Biology: Researchers use Lometrexol to investigate cellular processes involving purine metabolism and the effects of enzyme inhibition on cell growth and proliferation.
Medicine: Lometrexol has been studied for its potential to treat various cancers by inhibiting the growth of cancer cells. .
Mechanism of Action
Lometrexol exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo synthesis of purine nucleotides. By inhibiting this enzyme, Lometrexol disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis. This disruption leads to the inhibition of cell growth and proliferation, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Lometrexol is similar to other antifolate drugs, such as Methotrexate, Pemetrexed, and Raltitrexed. it has unique properties that distinguish it from these compounds:
Pemetrexed: Both compounds inhibit multiple enzymes in the folate pathway, but Lometrexol has a more selective inhibition profile.
These differences highlight the unique mechanism of action and potential therapeutic applications of Lometrexol compared to other antifolate drugs.
Properties
IUPAC Name |
2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQBAQVRAURMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.